molecular formula C20H20N4O4 B1284483 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid CAS No. 904816-50-8

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid

Cat. No.: B1284483
CAS No.: 904816-50-8
M. Wt: 380.4 g/mol
InChI Key: LOIBWHFIFZCKDA-UHFFFAOYSA-N
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Description

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Condensation Synthesis : One study describes the synthesis of heterocyclic systems, including imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, via the condensation of pyrimidin-5-ylpropanoic acids with diamines in polyphosphoric acid (Harutyunyan, 2016).

Chemical Structure Studies

  • Crystal Structure Analysis : The crystal structures of various compounds, including those related to imidazo[1,2-a]pyrimidin-3-yl-acetic acid and imidazo[2,1-b]thiazole rings, have been examined, providing insight into intermolecular interactions and molecular vibrations (Dylong et al., 2016).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Pyridine derivatives, including those with imidazo[1,2-a]pyrimidine structures, have been synthesized and tested for antimicrobial activity, showing variable effects against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Synthesis of Complex Derivatives

  • Novel Derivative Synthesis : Research has been conducted on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which may have potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Catalytic Synthesis Processes

  • Palladium-Catalyzed Synthesis : There is a study detailing a palladium-catalyzed carbonylative synthesis approach for functionalized benzimidazopyrimidinones, starting from 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines (Mancuso et al., 2017).

Fluorescence and Spectral Studies

  • Fluorescence Properties : The fluorescence properties of 3-(benzimidazolyl-2)-2-iminocoumarins, including derivatives like 7-aryl-7H-benzo[4,5]imidazo[1,2-c]benzopyrano[3,2-e]pyrimidines, have been investigated in alcohol solutions (Gorobets & Abakumov, 2002).

Biochemical Analysis

Biochemical Properties

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . The inhibition of COX enzymes by this compound can lead to anti-inflammatory effects, making it a potential candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it competitively inhibits the binding of arachidonic acid to COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products that may affect cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on the specific animal model and the duration of exposure, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic routes . These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-19(26)14-3-1-7-23(10-14)11-15-18(22-20-21-6-2-8-24(15)20)13-4-5-16-17(9-13)28-12-27-16/h2,4-6,8-9,14H,1,3,7,10-12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIBWHFIFZCKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587706
Record name 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-50-8
Record name 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.